molecular formula C4H6N4O2 B3049734 2-Methyl-2h-tetrazole-5-acetic acid CAS No. 21743-77-1

2-Methyl-2h-tetrazole-5-acetic acid

Cat. No.: B3049734
CAS No.: 21743-77-1
M. Wt: 142.12 g/mol
InChI Key: XKISSZKNVUUXDC-UHFFFAOYSA-N
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Description

2-Methyl-2h-tetrazole-5-acetic acid is a heterocyclic organic compound that belongs to the tetrazole family Tetrazoles are five-membered rings containing four nitrogen atoms and one carbon atom

Mechanism of Action

Target of Action

Tetrazoles and their derivatives are known to interact with various biological targets due to their ability to mimic the carboxylic acid functional group .

Mode of Action

Tetrazoles are known to interact with their targets through electrostatic potentials that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs . This interaction can lead to changes in the target’s function, affecting the biological processes it is involved in.

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 2-Methyl-2h-tetrazole-5-acetic acid could potentially affect the same biochemical pathways as its carboxylic acid counterparts.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may have similar properties, potentially leading to increased bioavailability compared to its carboxylic acid counterparts.

Result of Action

Given the potential biological activity of tetrazoles, it is plausible that this compound could have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . This suggests that this compound could maintain its efficacy and stability in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2h-tetrazole-5-acetic acid typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. One common method is the cycloaddition of nitriles with sodium azide in the presence of triethylamine hydrochloride in an aromatic solvent . Another method involves the use of tert-butyl alcohol and acetic acid as solvents . The reaction conditions often require moderate temperatures and can be carried out under microwave irradiation to reduce reaction times .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . The goal is to achieve high yields with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2h-tetrazole-5-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized tetrazole derivatives, while reduction reactions produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2h-tetrazole-5-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and act as a bioisostere makes it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-methyltetrazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-8-6-3(5-7-8)2-4(9)10/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISSZKNVUUXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314334
Record name (2-Methyl-2H-tetrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-77-1
Record name NSC282048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methyl-2H-tetrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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